molecular formula C7H7N3O3 B13394745 3-Amino-5-nitrobenzamide CAS No. 75633-69-1

3-Amino-5-nitrobenzamide

Cat. No.: B13394745
CAS No.: 75633-69-1
M. Wt: 181.15 g/mol
InChI Key: CPRGSOYWINBLDR-UHFFFAOYSA-N
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Description

3-Amino-5-nitrobenzamide (molecular formula: C₇H₇N₃O₃) is a nitro-substituted benzamide derivative characterized by an amino group at the 3-position and a nitro group at the 5-position of the benzene ring. This compound is primarily utilized in analytical chemistry for the detection of sulfa drugs and coccidiostat metabolites, as demonstrated by its application in thin-layer chromatography (TLC) methods . Its synthesis, credited to specialized laboratories such as the Eastern Regional Research Center (ERRC), underscores its role as a reference standard in regulatory analyses . The nitro and amino substituents confer distinct electronic properties, influencing its reactivity and chromatographic behavior .

Properties

CAS No.

75633-69-1

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

3-amino-5-nitrobenzamide

InChI

InChI=1S/C7H7N3O3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H,8H2,(H2,9,11)

InChI Key

CPRGSOYWINBLDR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-nitrobenzamide typically involves the nitration of 3-aminobenzamide. The process begins with the nitration of benzamide to form 3-nitrobenzamide, which is then reduced to 3-aminobenzamide. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved through catalytic hydrogenation using a suitable catalyst such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The amino group can be oxidized to a nitro group or other functional groups under specific conditions.

    Substitution: The amino and nitro groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products Formed

    Reduction: 3,5-Diaminobenzamide.

    Oxidation: 3-Nitro-5-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

3-Amino-5-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes involved in DNA repair and cell signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit poly ADP ribose polymerase (PARP), an enzyme involved in DNA repair.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-nitrobenzamide involves its interaction with specific molecular targets, such as poly ADP ribose polymerase (PARP). By inhibiting PARP, the compound interferes with the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly relevant in cancer cells, which rely heavily on PARP for survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 3-amino-5-nitrobenzamide with key analogs, focusing on structural features, physicochemical properties, and applications.

Positional Isomers: 2-Aminobenzamides

2-Aminobenzamides differ in the placement of the amino group (2-position vs. 3-position). For example, 2-amino-5-bromobenzamide (synthesized via coupling reactions involving cyclohexyl or benzyl amines) exhibits altered solubility and reactivity due to the electron-donating amino group at the 2-position and a bromine substituent at the 5-position . Unlike this compound, bromo-substituted analogs are often intermediates in pharmaceutical synthesis due to bromine’s versatility in cross-coupling reactions .

Key Differences:

  • Electronic Effects: The nitro group in this compound is a strong electron-withdrawing group, reducing electron density at the aromatic ring compared to bromine in 2-amino-5-bromobenzamide.
  • Chromatographic Mobility: In TLC, this compound has an Rf value of 0.55, distinct from sulfadimethoxine (0.74) and closer to 3-ANOT (0.56), reflecting its polarity .
Substituent Variants: Nitro vs. Methyl vs. Chloro
  • 3-Amino-N-benzyl-5-methylbenzamide: This methyl-substituted analog lacks the nitro group, resulting in lower polarity and reduced oxidative reactivity.
  • 2-Chloro-4-aminobenzamide: The chloro substituent at the 2-position increases lipophilicity (Rf = 0.58) compared to this compound (Rf = 0.55), affecting its utility in separations .
  • 2-Amino-3-chloro-5-nitrobenzamide: A structural impurity identified in crystallization studies, this compound highlights how chlorine substitution at the 2-position disrupts crystal packing compared to the parent compound .

Table 1: Substituent Effects on Chromatographic and Physical Properties

Compound Substituents Rf Value (TLC) Key Properties
This compound 3-NH₂, 5-NO₂ 0.55 High polarity, oxidative reactivity
2-Amino-5-bromobenzamide 2-NH₂, 5-Br N/A Intermediate for cross-coupling
3-Amino-N-benzyl-5-methylbenzamide 3-NH₂, 5-CH₃ N/A Low hazard, moderate polarity
2-Chloro-4-aminobenzamide 2-Cl, 4-NH₂ 0.58 Increased lipophilicity
Functional Analogues: Sulfa Drugs and Metabolites

This compound is structurally analogous to sulfonamide metabolites like 3-ANOT (Rf = 0.56) and 5-ANOT (Rf = 0.45). Its nitro group mimics the sulfonamide moiety’s electron-withdrawing effects, enabling its use in competitive TLC analyses for veterinary drug monitoring .

Biological Activity

3-Amino-5-nitrobenzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7H8N4O2
  • Molecular Weight : 180.16 g/mol

The presence of both amino and nitro groups on the benzene ring contributes to its unique reactivity and biological properties.

The primary mechanism of action for this compound involves its role as an inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is crucial for DNA repair processes, particularly in cancer cells that often rely on this pathway for survival. By inhibiting PARP, this compound induces DNA damage accumulation, leading to cell death in cancerous tissues.

Key Mechanisms:

  • Inhibition of DNA Repair : Interferes with the PARP-mediated repair mechanism.
  • Cytotoxicity : Exhibits significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies .

Anticancer Properties

Research indicates that this compound demonstrates potent anticancer activity. In vitro studies have shown that it can effectively inhibit the growth of several cancer cell lines, including:

Cell LineIC50 (µg/mL)
KB (cervical cancer)1–4
LNCaP (prostate cancer)2–5
HL-60 (leukemia)3–6

These findings suggest that the compound may serve as a promising candidate for developing new cancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections caused by multidrug-resistant organisms .

Case Studies and Research Findings

  • Cancer Research : A study focused on the effects of this compound on breast cancer cells demonstrated that it significantly reduced cell viability through apoptosis induction. The IC50 values were found to be comparable to existing chemotherapeutic agents, highlighting its potential as a therapeutic alternative.
  • Antimicrobial Studies : In a comparative study against nitroaromatic compounds, this compound exhibited superior antibacterial activity with lower IC50 values than traditional antibiotics. This positions it as a candidate for further investigation in antimicrobial drug development .

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